molecular formula C21H17N5O2 B068853 1-(5,7-diphenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)pyrrolidine-2,5-dione CAS No. 171668-01-2

1-(5,7-diphenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)pyrrolidine-2,5-dione

Cat. No.: B068853
CAS No.: 171668-01-2
M. Wt: 371.4 g/mol
InChI Key: DSNUKTQGSQVKBT-UHFFFAOYSA-N
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Description

N-(5,7-Diphenyl-4,7-dihydro-1,2,4-triazolo(1,5-a)pyrimidin-2-yl)succinimide is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazolo ring fused with a pyrimidine ring, and is substituted with phenyl groups and a succinimide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,7-Diphenyl-4,7-dihydro-1,2,4-triazolo(1,5-a)pyrimidin-2-yl)succinimide typically involves multi-step reactions. One common method includes the condensation of appropriate aldehydes, acetoacetanilide, and 3-amino-1,2,4-triazole in the presence of a catalyst. For instance, Schiff base zinc (II) complexes supported on magnetite nanoparticles have been used as catalysts under mild conditions to achieve high yields .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of heterogeneous catalysts, such as those supported on magnetic surfaces, is advantageous for large-scale synthesis due to their high stability, ease of separation, and potential for reuse .

Chemical Reactions Analysis

Types of Reactions

N-(5,7-Diphenyl-4,7-dihydro-1,2,4-triazolo(1,5-a)pyrimidin-2-yl)succinimide can undergo various chemical reactions, including:

    Reduction: Reduction reactions involve the addition of hydrogen atoms or the removal of oxygen atoms, commonly using reducing agents such as sodium borohydride.

    Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., Schiff base zinc (II) complexes). Reaction conditions often involve moderate temperatures and solvent-free environments to enhance yield and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions could produce amine derivatives .

Scientific Research Applications

N-(5,7-Diphenyl-4,7-dihydro-1,2,4-triazolo(1,5-a)pyrimidin-2-yl)succinimide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5,7-Diphenyl-4,7-dihydro-1,2,4-triazolo(1,5-a)pyrimidin-2-yl)succinimide involves its interaction with specific molecular targets. The triazolo and pyrimidine rings can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and the biological context .

Properties

CAS No.

171668-01-2

Molecular Formula

C21H17N5O2

Molecular Weight

371.4 g/mol

IUPAC Name

1-(5,7-diphenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)pyrrolidine-2,5-dione

InChI

InChI=1S/C21H17N5O2/c27-18-11-12-19(28)25(18)21-23-20-22-16(14-7-3-1-4-8-14)13-17(26(20)24-21)15-9-5-2-6-10-15/h1-10,13,17H,11-12H2,(H,22,23,24)

InChI Key

DSNUKTQGSQVKBT-UHFFFAOYSA-N

SMILES

C1CC(=O)N(C1=O)C2=NN3C(C=C(NC3=N2)C4=CC=CC=C4)C5=CC=CC=C5

Isomeric SMILES

C1CC(=O)N(C1=O)C2=NC3=NC(=CC(N3N2)C4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

C1CC(=O)N(C1=O)C2=NN3C(C=C(NC3=N2)C4=CC=CC=C4)C5=CC=CC=C5

Synonyms

1-(2,4-diphenyl-1,5,7,9-tetrazabicyclo[4.3.0]nona-3,5,7-trien-8-yl)pyr rolidine-2,5-dione

Origin of Product

United States

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